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Compound of Interest

Compound Name: Namodenoson

Cat. No.: B1684119 Get Quote

Namodenoson (also known as CF102 or Cl-IB-MECA) is an orally bioavailable, selective

agonist of the A3 adenosine receptor (A3AR).[1][2] It is under investigation for its therapeutic

potential in various pathological conditions, particularly liver diseases such as non-alcoholic

steatohepatitis (NASH), metabolic dysfunction-associated steatohepatitis (MASH), and

hepatocellular carcinoma (HCC), as well as pancreatic cancer.[3][4][5] This guide provides a

comparative overview of the in vitro and in vivo experimental findings for Namodenoson,

offering insights for researchers, scientists, and drug development professionals.

Namodenoson's mechanism of action is centered on its high affinity and selectivity for A3AR,

which is often overexpressed in inflammatory and cancerous cells compared to normal tissues.

[6][7] This differential expression provides a therapeutic window, allowing for targeted effects

on pathological cells while minimizing impact on healthy ones.[6][7] Activation of A3AR by

Namodenoson triggers a cascade of intracellular events, primarily the de-regulation of the

PI3K/NF-κB and Wnt/β-catenin signaling pathways, which play crucial roles in cell proliferation,

inflammation, and apoptosis.[6][8][9]

Quantitative Data Summary
The following tables summarize the key quantitative outcomes from various in vitro and in vivo

studies on Namodenoson.
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Cell Line
Cancer
Type

Concentrati
on

Duration
Key
Findings

Reference

BxPC-3 Pancreatic 5 nM 24 hours

49.7% ±

8.2%

inhibition of

cell growth (p

< 0.001)

[10]

BxPC-3 Pancreatic 10 nM 24 hours

66.3% ±

10.5%

inhibition of

cell growth (p

< 0.001)

[10]

BxPC-3 Pancreatic 20 nM 24 hours

82.7% ±

7.1%

inhibition of

cell growth (p

< 0.001)

[10]

BxPC-3 Pancreatic
0.01 nM - 1

nM
Not Specified

Significant

dose-

dependent

inhibition of

cell

proliferation

(p < 0.005)

[11]

Human LX2

HSCs

Hepatic

Stellate Cells
Not Specified Not Specified

De-regulation

of the Wnt/β-

catenin

pathway

[8]

HEP-3b
Hepatocellula

r Carcinoma
Not Specified Not Specified

Inhibition of

HCC growth
[12]
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Animal
Model

Condition Dosage Duration
Key
Findings

Reference

STAM Mice NASH Not Specified 3 weeks

Significant

reduction in

steatosis,

inflammation,

and

ballooning

(p<0.05,

p<0.05, and

p<0.01,

respectively);

Significant

decrease in

the NAFLD

Activity Score

(NAS)

[8]

CCl4-induced

Liver Fibrosis

Mice

Liver Fibrosis Not Specified Not Specified

Reversal of

ALT to normal

values;

Significant

improvement

in liver

inflammation

and fibrosis;

De-regulation

of the Wnt/β-

catenin

pathway

[8]

Nude Mice

with BxPC-3

Xenografts

Pancreatic

Cancer

10 µg/kg

twice daily
35 days

Significant

inhibition of

pancreatic

carcinoma

tumor growth

[10][11]
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Table 3: In Vivo Clinical Studies of Namodenoson
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Phase Condition Dosage Duration
Key
Findings

Reference

Phase IIa
NAFLD/NAS

H

25 mg twice

daily
12 weeks

Trend

towards

significant

decrease in

serum ALT

levels

(p=0.066);

31.6% of

patients

achieved ALT

normalization

vs. 20% in

placebo;

Decrease in

liver fat

volume

(p=0.065 vs.

placebo);

Decrease in

Fib4-scores

(p=0.011 vs.

placebo)

[13]

Phase II Advanced

HCC (Child-

Pugh B7)

25 mg twice

daily

Not Specified Significant

improvement

in 12-month

overall

survival (44%

vs. 18% in

placebo,

p=0.028);

Partial

response in

8.8% of

patients vs.

[14]
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0% in

placebo

Phase II
Advanced

HCC

25 mg twice

daily
Not Specified

Median

overall

survival of 8.1

months for

Child-Pugh B

patients

[14]

Experimental Protocols
In Vitro Cell Growth Inhibition Assay

Cell Line: BxPC-3 human pancreatic carcinoma cells.[10]

Culture Conditions: Cells were grown in RPMI medium supplemented with 10% Fetal Bovine

Serum (FBS) and 1x penicillin-streptomycin solution at 37°C in a 5% CO2 incubator.[10]

Treatment: Namodenoson was dissolved in DMSO to create a stock solution and further

diluted in the culture medium to final concentrations of 5, 10, and 20 nM. Cells were

incubated with Namodenoson for 24 hours.[10]

Assay: Cell growth inhibition was determined using the Presto Blue assay. The A3AR

antagonist MRS1523 was used to confirm that the observed effect was mediated by the A3

adenosine receptor.[10]

Analysis: Western blot analyses were performed to evaluate the expression levels of proteins

involved in the Wnt/β-catenin, NF-κB, and RAS signaling pathways, as well as apoptotic

markers like Bad and Bax.[10]

In Vivo Pancreatic Cancer Xenograft Model
Animal Model: Nude mice.[10]

Tumor Inoculation: BxPC-3 cells were subcutaneously inoculated into the mice to establish

tumors.[10]
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Treatment: Once tumors were established, mice were randomized into a treatment group

and a control group. The treatment group received Namodenoson at a dose of 10 µg/kg

twice daily for 35 days.[10]

Monitoring: Tumor size was monitored twice weekly.[10]

Ethical Considerations: The animal study protocol was approved by the Institutional Animal

Care and Use Committee.[10]

Phase IIa Clinical Trial in NAFLD/NASH
Study Design: A randomized, double-blind, placebo-controlled study.[15]

Participants: 60 adults with NAFLD, some of whom had MASH.[15]

Intervention: Patients received either Namodenoson (12.5 mg or 25 mg) or a placebo, taken

orally twice daily for three months.[15]

Endpoints: The primary objective was to assess the anti-inflammatory effect by measuring

serum ALT and AST levels. Secondary objectives included determining the impact on liver fat

content and fibrosis progression.[13]

Assessments: Liver fat content was measured, and non-invasive fibrosis markers like the

Fib-4 score were calculated.[13]

Visualizations
Signaling Pathways of Namodenoson
The following diagrams illustrate the key signaling pathways modulated by Namodenoson.
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Caption: Namodenoson's mechanism of action via A3AR activation.

Experimental Workflow for In Vitro Studies
This diagram outlines a typical workflow for an in vitro study investigating Namodenoson.
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Caption: A generalized workflow for in vitro Namodenoson experiments.

Logical Relationship of Namodenoson's Therapeutic
Effects
This diagram illustrates the logical progression from Namodenoson's molecular action to its

therapeutic outcomes.
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Caption: Logical flow from mechanism to therapeutic effects of Namodenoson.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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